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Compound of Interest

Compound Name: Isotetrandrine N2'-oxide

Cat. No.: B15588266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isotetrandrine N-2'-oxide is a derivative of the natural bisbenzylisoquinoline alkaloid,

Isotetrandrine.[1][2][3] Bisbenzylisoquinoline alkaloids are a well-documented class of natural

products known for a wide range of pharmacological activities.[4][5] Isotetrandrine itself is

isolated from plants such as Stephania tetrandra S. Moore.[3] While direct research on

Isotetrandrine N-2'-oxide is limited, this guide provides a comprehensive overview of the known

properties and biological activities of its parent compound, Isotetrandrine, and the broader

class of bisbenzylisoquinoline N-oxides. This information serves as a foundational resource for

initiating research and development efforts on Isotetrandrine N-2'-oxide.

The introduction of an N-oxide functional group can significantly alter the physicochemical and

pharmacological properties of a molecule, including its solubility, metabolic stability, and

biological activity.[6][7][8] Therefore, the data presented for Isotetrandrine should be considered

a starting point for the investigation of its N-oxide derivative.

Chemical and Physical Properties
A summary of the available chemical and physical data for Isotetrandrine N-2'-oxide is

presented in Table 1.

Table 1: Physicochemical Properties of Isotetrandrine N-2'-oxide
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Property Value Source

CAS Number 70191-83-2 [1][2][3]

Molecular Formula C₃₈H₄₂N₂O₇ [3][9]

Molecular Weight 638.75 g/mol [9]

Compound Type Alkaloid, Phenol [1][3]

Physical Description Powder [3]

Source
The roots of Stephania

tetrandra S.Moore
[3]

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, Acetone
[3]

Potential Pharmacological Activities (Based on
Parent Compound and Class)
Due to the scarcity of specific research on Isotetrandrine N-2'-oxide, this section details the

established pharmacological activities of its parent compound, Isotetrandrine, and the general

properties of bisbenzylisoquinoline alkaloids. It is hypothesized that Isotetrandrine N-2'-oxide

may exhibit similar, albeit potentially modulated, activities.

Anti-inflammatory and Antioxidant Effects
Bisbenzylisoquinoline alkaloids are recognized for their anti-inflammatory properties.[10]

Studies on Isotetrandrine have demonstrated its ability to suppress the production of nitric

oxide (NO), a key inflammatory mediator, in activated macrophages.[10]

Furthermore, Isotetrandrine has been shown to possess significant antioxidative properties.

Research indicates that it can protect against oxidative stress by upregulating the expression of

heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This effect is mediated through the

activation of the Nrf2 signaling pathway.

Cardiovascular Effects
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The parent compound, Tetrandrine (an isomer of Isotetrandrine), is known for its calcium

channel blocking activity.[11] Research comparing Tetrandrine and Isotetrandrine has shown

that both compounds interact with alpha1-adrenoceptors and inhibit calcium influx, with

Tetrandrine being more potent. This suggests that Isotetrandrine and its derivatives may have

applications in cardiovascular research.

Antitumor Activity
Derivatives of the related compound Tetrandrine have been synthesized and evaluated for their

anti-tumor activities, with some showing promising cytotoxicity against cancer cell lines.[12]

This suggests that modifications of the bisbenzylisoquinoline scaffold, such as N-oxidation,

could be a viable strategy for developing novel anticancer agents.

Quantitative Data (for Isotetrandrine)
The following tables summarize key quantitative data from studies on Isotetrandrine. These

values provide a benchmark for designing and interpreting experiments with Isotetrandrine N-

2'-oxide.

Table 2: Interaction of Isotetrandrine with Alpha1-Adrenoceptors

Parameter Value (µM)

Ki (inhibition constant) for [³H]prazosin binding 1.6 ± 0.4

IC₅₀ for Noradrenaline-induced contraction

(Ca²⁺-free)
174.9

IC₅₀ for Spontaneous contraction (extracellular

Ca²⁺)
19.6

IC₅₀ for Refilling of intracellular Ca²⁺ stores 14.9

Table 3: In-vitro Metabolism of Isotetrandrine in Rat Hepatic S9 Fraction
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Metabolite Percentage of Sample

Unchanged Isotetrandrine ~63%

N-desmethyl isotetrandrine ~16%

hydroxy-isotetrandrine ~6%

oxo-isotetrandrine ~7%

oxo-hydroxy-isotetrandrine ~7%

Data from in-vitro metabolism studies of isotetrandrine in rat hepatic S9 fraction.[13][14]

Experimental Protocols (Adapted for Isotetrandrine
N-2'-oxide Research)
The following are detailed methodologies from studies on Isotetrandrine, which can be adapted

for the investigation of Isotetrandrine N-2'-oxide.

Assessment of Antioxidant Activity
Objective: To determine the protective effect of Isotetrandrine N-2'-oxide against oxidative

stress in a cellular model.

Cell Line: Human hepatoma G2 (HepG2) cells.

Protocol:

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay):

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

Treat cells with varying concentrations of Isotetrandrine N-2'-oxide (e.g., 1-100 µM) for 24

hours.
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Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and

incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Measurement of Reactive Oxygen Species (ROS):

Pre-treat cells with Isotetrandrine N-2'-oxide for a specified time (e.g., 6 hours).

Induce oxidative stress by adding a pro-oxidant such as tert-butyl hydroperoxide (t-BHP).

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.

Measure the fluorescence intensity using a fluorescence microplate reader or flow

cytometer.

Western Blot Analysis for Nrf2 and HO-1:

Treat cells with Isotetrandrine N-2'-oxide for various time points.

Lyse the cells and determine protein concentration using a BCA protein assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by HRP-

conjugated secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Evaluation of Alpha1-Adrenoceptor Binding
Objective: To determine the binding affinity of Isotetrandrine N-2'-oxide to alpha1-

adrenoceptors.

Tissue Preparation: Rat cerebral cortical membranes.
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Protocol:

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer

(pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting

supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.

Binding Assay:

Incubate the membrane preparation with the radioligand [³H]prazosin (a specific alpha1-

adrenoceptor antagonist) and varying concentrations of Isotetrandrine N-2'-oxide in a final

volume of 250 µL.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

antagonist (e.g., phentolamine).

After incubation (e.g., 30 minutes at 25°C), terminate the reaction by rapid filtration

through glass fiber filters.

Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters by

liquid scintillation counting.

Data Analysis: Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for the parent compound,

Isotetrandrine, and a general experimental workflow for its investigation. These can serve as a

guide for studying Isotetrandrine N-2'-oxide.

Cellular Response to Oxidative Stress

Oxidative Stress
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Click to download full resolution via product page

Caption: Nrf2/HO-1 signaling pathway activated by Isotetrandrine.

Experimental Workflow for Isotetrandrine N-2'-oxide
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Caption: General experimental workflow for investigating Isotetrandrine N-2'-oxide.

Conclusion and Future Directions
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Isotetrandrine N-2'-oxide represents an under-investigated derivative of a pharmacologically

active natural product. Based on the known activities of its parent compound, Isotetrandrine,

and the general effects of N-oxidation, it is plausible that Isotetrandrine N-2'-oxide possesses

valuable anti-inflammatory, antioxidant, and potentially other biological activities.

Future research should focus on:

Chemical Synthesis and Characterization: Development of a robust synthetic route for

Isotetrandrine N-2'-oxide and thorough characterization of its physicochemical properties.

In-vitro Biological Evaluation: A comprehensive screening of its activity in various disease

models, directly comparing its potency and efficacy to Isotetrandrine.

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling

pathways modulated by Isotetrandrine N-2'-oxide.

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution,

metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

This technical guide provides a solid foundation for initiating these research endeavors,

leveraging the existing knowledge on related compounds to accelerate the exploration of

Isotetrandrine N-2'-oxide's therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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